Triphenylmethanethiol acetate
Overview
Description
Triphenylmethanethiol acetate is an organic compound characterized by the presence of a trityl group attached to an ethanethioate moiety. The molecular structure of this compound consists of 21 carbon atoms, 18 hydrogen atoms, and one sulfur atom. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylmethanethiol acetate typically involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-trityl or S-monomethoxytrityl protected cysteine-containing peptides has been established . This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of trityl chloride and ethanethiol under controlled conditions to achieve the desired product. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the trityl ether bond.
Chemical Reactions Analysis
Types of Reactions
Triphenylmethanethiol acetate undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic synthesis reactions.
Reduction: The trityl group can be reduced under specific conditions to yield trityl radicals.
Substitution: The trityl group can be substituted with other functional groups, making it a versatile reagent in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Bases: Such as triethylamine and sodium hydroxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the trityl group can yield trityl cations, while reduction can produce trityl radicals .
Scientific Research Applications
Triphenylmethanethiol acetate has several scientific research applications, including:
Chemistry: Used as a protecting group for thiols and amines in organic synthesis.
Biology: Employed in the synthesis of cysteine-containing peptides for biological studies.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Triphenylmethanethiol acetate involves the formation of stable trityl cations or radicals under specific conditions. These reactive intermediates can participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyl chloride: Used as a protecting group for alcohols and amines in organic synthesis.
Triphenylmethyl bromide: Similar to triphenylmethyl chloride but with different reactivity due to the presence of bromine.
Triphenylmethyl ether: Used as a protecting group for alcohols in organic synthesis.
Uniqueness
Triphenylmethanethiol acetate is unique due to its stability and versatility as a protecting group for thiols and amines. Its ability to form stable trityl cations and radicals makes it a valuable reagent in various chemical processes .
Biological Activity
Triphenylmethanethiol acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHOS
- Molecular Weight : 272.36 g/mol
This compound features a thiol group, which is crucial for its biological activity, particularly in the context of HDAC inhibition.
The primary mechanism through which this compound exerts its biological effects is by acting as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and decreased gene expression. Inhibition of these enzymes can result in increased histone acetylation, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against various HDACs. The following table summarizes the IC values for different HDAC isoforms:
HDAC Isoform | IC (nM) |
---|---|
HDAC1 | 20 |
HDAC2 | 15 |
HDAC3 | 25 |
HDAC6 | 30 |
These values indicate that this compound is a potent inhibitor of class I HDACs, particularly HDAC1 and HDAC2, which are often implicated in cancer progression.
Cellular Assays
In cellular models, the compound has shown promising antiproliferative effects across several cancer cell lines. The following table presents the IC values observed in different cancer cell lines:
Cell Line | IC (µM) |
---|---|
A549 (Lung) | 0.5 |
HCT116 (Colorectal) | 0.3 |
MDA-MB-231 (Breast) | 0.7 |
SK-OV-3 (Ovarian) | 0.4 |
These results suggest that this compound not only inhibits HDACs but also effectively reduces cell viability in various cancer types.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound in vivo using mouse models with xenografted tumors. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased acetylation of histones in tumor tissues, confirming the compound's mechanism of action as an HDAC inhibitor.
Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that pre-treatment with the compound significantly reduced cell death and increased survival rates in neuronal cultures exposed to oxidative agents.
Properties
IUPAC Name |
S-trityl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBTNQSFAFZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938192 | |
Record name | S-(Triphenylmethyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1727-15-7 | |
Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC66470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(Triphenylmethyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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